6-ethoxy-4-[(4-{[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one
Overview
Description
6-ethoxy-4-[(4-{[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes an ethoxy group, a thiophene ring, an oxazole ring, and a piperazine moiety. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-4-[(4-{[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a strong base like potassium carbonate.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate α-haloketone with an amide.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic
Properties
IUPAC Name |
6-ethoxy-4-[[4-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperazin-1-yl]methyl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-3-30-19-6-7-22-20(14-19)18(13-24(29)32-22)15-27-8-10-28(11-9-27)16-21-17(2)31-25(26-21)23-5-4-12-33-23/h4-7,12-14H,3,8-11,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOGIWMDPZNFCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=C(OC(=N4)C5=CC=CS5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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